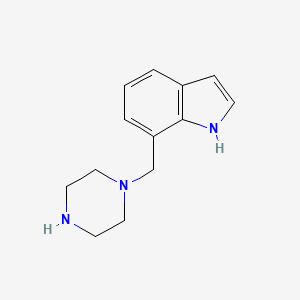
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-amino-1-cyclobutoxyethyl)-3-chlorobenzene.
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: Products may include dehalogenated compounds or those with reduced functional groups.
Applications De Recherche Scientifique
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-cyclopropylethanone
- Bromocyclohexane
- 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene
Uniqueness
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclobutoxy group
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclobutyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-8-12(15-11-5-2-6-11)9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2 |
Clé InChI |
QSRGMRRUCBBGTG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)


![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)



![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)




